molecular formula C9H8Cl2N2O2 B15075934 Methyl N-(2,4-dichlorobenzylideneamino)carbamate CAS No. 103413-10-1

Methyl N-(2,4-dichlorobenzylideneamino)carbamate

Cat. No.: B15075934
CAS No.: 103413-10-1
M. Wt: 247.07 g/mol
InChI Key: DSMXIGPLIIYFNC-LFYBBSHMSA-N
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Description

Methyl N-(2,4-dichlorobenzylideneamino)carbamate is an organic compound with the molecular formula C9H8Cl2N2O2 and a molecular weight of 247.082 g/mol . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,4-dichlorobenzylideneamino)carbamate typically involves the reaction of methyl carbamate with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is usually purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,4-dichlorobenzylideneamino)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines .

Scientific Research Applications

Methyl N-(2,4-dichlorobenzylideneamino)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl N-(2,4-dichlorobenzylideneamino)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(2,4-dichlorobenzylideneamino)carbamate is unique due to its specific structural features, such as the presence of the 2,4-dichlorobenzylideneamino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

103413-10-1

Molecular Formula

C9H8Cl2N2O2

Molecular Weight

247.07 g/mol

IUPAC Name

methyl N-[(E)-(2,4-dichlorophenyl)methylideneamino]carbamate

InChI

InChI=1S/C9H8Cl2N2O2/c1-15-9(14)13-12-5-6-2-3-7(10)4-8(6)11/h2-5H,1H3,(H,13,14)/b12-5+

InChI Key

DSMXIGPLIIYFNC-LFYBBSHMSA-N

Isomeric SMILES

COC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

COC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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